molecular formula C17H26N2O4S B13975160 Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate CAS No. 1152430-28-8

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate

Cat. No.: B13975160
CAS No.: 1152430-28-8
M. Wt: 354.5 g/mol
InChI Key: KRTDYBGBHITEGI-UHFFFAOYSA-N
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Description

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is a chemical compound with the molecular formula C16H27N2O4S. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methylbenzenesulfonyl chloride. The reaction is carried out under inert conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and stability. Its sulfonyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Tert-butyl {1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbamate, with the CAS number 73874-95-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₀H₁₈N₂O₂S
Molecular Weight 226.33 g/mol
Boiling Point Not specified
InChI Key CKXZPVPIDOJLLM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.

Study Findings

  • Antibacterial Efficacy : The compound demonstrated potent antibacterial activity against various strains, including:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Vancomycin-resistant Enterococcus faecium (VREfm)
    The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin and linezolid .
  • Biofilm Formation : It was effective against biofilm-forming strains of Staphylococcus epidermidis and Staphylococcus aureus, which are often resistant to standard treatments .
  • Selectivity : Importantly, the compound showed selectivity over mammalian cell lines, indicating a lower risk of toxicity to human cells while effectively targeting bacterial cells .

Enzyme Inhibition

The compound's biological activity also extends to enzyme inhibition, particularly in relation to acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition : Compounds with similar piperidine structures have been reported to exhibit strong AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease .
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could be beneficial in treating infections caused by urease-producing bacteria .

Pharmacological Applications

  • Cancer Chemotherapy : The sulfonamide moiety in the compound is associated with antitumor activity, making it a candidate for further investigation in cancer therapies .
  • Diuretic Activity : Compounds bearing similar structures have demonstrated diuretic effects, suggesting potential applications in managing conditions like hypertension .
  • Hypoglycemic Effects : Some derivatives of piperidine compounds are known for their ability to control plasma glucose levels, indicating that this compound may also have implications in diabetes management .

Properties

CAS No.

1152430-28-8

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

tert-butyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate

InChI

InChI=1S/C17H26N2O4S/c1-13-5-7-15(8-6-13)24(21,22)19-11-9-14(10-12-19)18-16(20)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3,(H,18,20)

InChI Key

KRTDYBGBHITEGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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